5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine
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Overview
Description
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine typically involves the reaction of a suitable precursor with an aminating agent. One common method is the reductive amination of a ketone precursor using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst. The reaction conditions often include mild temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems allows for large-scale production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as alkoxides, and conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different ring structure.
2,5-bis(aminomethyl)furan: Another compound with two aminomethyl groups and a furan ring.
Uniqueness
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine is unique due to its cyclohexane ring with multiple methyl substitutions, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a versatile compound in various applications.
Biological Activity
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine, commonly referred to as a derivative of cyclohexylamine, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its antimicrobial properties, antioxidant capacity, and possible therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexane ring with four methyl groups and an amine functional group. This unique configuration influences its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various aminomethyl derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against several bacterial strains. In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics .
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Antioxidant Activity
The total antioxidant capacity (TAC) of this compound has been evaluated through various assays:
- DPPH Assay : In this assay, the compound demonstrated significant scavenging activity against DPPH free radicals, indicating its potential as an antioxidant agent. The results showed a dose-dependent response .
- ABTS Assay : Similar outcomes were observed in the ABTS radical cation assay, reinforcing the compound's capacity to act as an effective antioxidant .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The study revealed:
- Results : The compound inhibited growth in E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
- Discussion : These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of the compound:
- Methodology : The TAC was measured using both DPPH and ABTS assays.
- Findings : The compound exhibited high antioxidant activity with an IC50 value of 25 µg/mL in the DPPH assay, indicating strong free radical scavenging capabilities.
Data Tables
Activity Type | Tested Strain | MIC (µg/mL) | IC50 (µg/mL) |
---|---|---|---|
Antimicrobial | E. coli | 32 | - |
Antimicrobial | S. aureus | 16 | - |
Antioxidant | DPPH | - | 25 |
Antioxidant | ABTS | - | 30 |
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N,3,3-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2)6-9(8-12)5-10(7-11)13(3)4/h9-10H,5-8,12H2,1-4H3 |
InChI Key |
VQRVOOGPTVUTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)N(C)C)CN)C |
Origin of Product |
United States |
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